molecular formula C15H12F3NO B3041060 N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine CAS No. 259251-79-1

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine

Cat. No.: B3041060
CAS No.: 259251-79-1
M. Wt: 279.26 g/mol
InChI Key: RWQGIRNUWZNNCN-UHFFFAOYSA-N
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Description

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is a Schiff base (imine) synthesized via the condensation of N-benzylamine and 2-(trifluoromethoxy)benzaldehyde. Its structure features a benzyl group attached to the nitrogen atom and a 2-(trifluoromethoxy)benzylidene moiety, characterized by a C=N bond and a strong electron-withdrawing trifluoromethoxy (-OCF₃) group at the ortho position of the aromatic ring (Figure 1).

Key structural attributes include:

  • Imine bond (C=N): Critical for reactivity and stability, with bond lengths typically ranging between 1.26–1.29 Å in similar compounds .
  • Trifluoromethoxy substituent: A meta-directing, electron-withdrawing group that enhances electrophilicity at the imine carbon and influences solubility in organic solvents.
  • Benzyl groups: Provide steric bulk and modulate lipophilicity.

Properties

IUPAC Name

N-benzyl-1-[2-(trifluoromethoxy)phenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)20-14-9-5-4-8-13(14)11-19-10-12-6-2-1-3-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQGIRNUWZNNCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine typically involves the condensation of benzylamine with 2-(trifluoromethoxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Benzylidene derivatives with oxidized functional groups.

    Reduction: Benzylamine derivatives.

    Substitution: Compounds with substituted trifluoromethoxy groups.

Scientific Research Applications

Pharmaceutical Intermediates

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules. The trifluoromethoxy group enhances lipophilicity, which may improve the compound's metabolic stability and bioavailability, making it a valuable intermediate in drug development.

Anticancer Research

Preliminary studies indicate that compounds with similar structures to this compound exhibit anticancer properties. Research has shown that such compounds can have cytotoxic effects against various cancer cell lines. The trifluoromethoxy substituent is believed to enhance these biological activities by modifying the compound's interaction with biological targets.

Interaction Studies

Research involving this compound includes interaction studies that focus on its binding affinity to specific biological targets, such as enzymes and receptors. Computational docking studies and in vitro assays are often employed to assess these interactions, providing insights into the compound's potential mechanisms of action in disease pathways, particularly those related to cancer progression.

Comparison with Related Compounds

The uniqueness of this compound can be observed when compared to structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-N-benzylideneamineBenzyl group onlyLacks trifluoromethoxy group; less lipophilic
N-Benzyl-N-[2-fluorobenzylidene]amineContains a fluorobenzyl groupMay have different reactivity due to fluorine
N-benzyl-N-[2-(trichloromethoxy)benzylidene]amineTrichloromethoxy substituentIncreased electron-withdrawing effect

The presence of the trifluoromethoxy group significantly alters the electronic properties of this compound compared to these similar compounds, enhancing its biological activity and stability.

Safety Considerations

While exploring the applications of this compound, it is crucial to consider general safety hazards associated with Schiff bases. These may include toxicity and reactivity concerns that necessitate careful handling in laboratory settings.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. The trifluoromethoxy group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects on Reactivity

  • Trifluoromethoxy (-OCF₃): Strong electron-withdrawing effect increases the electrophilicity of the imine carbon, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or reduction). This contrasts with electron-donating groups like -OCH₃ (in 7d), which may stabilize the imine via resonance .
  • Halogen Substituents: Chloro and fluoro groups (e.g., in 8c, 9a) improve yields in synthetic routes, likely due to favorable electronic effects on intermediate formation .
  • Steric Hindrance: Ortho-substituted derivatives (e.g., 2-chlorobenzyl in 8a) exhibit lower yields (54%) compared to para-substituted analogues (60–61%), suggesting steric challenges during synthesis .

Data Tables

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Example Compound Reported Activity
-OCF₃ Strongly EWG Compound 44 ROS inhibition (IC₅₀ ≈ nM)
-Cl Moderately EWG 8c Antimicrobial (inferred)
-OCH₃ EDG 7d Improved solubility

Biological Activity

N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article provides a detailed overview of its biological activity, synthesis, mechanisms, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₂F₃N
  • Molecular Weight : 279.25 g/mol
  • Structural Features : The compound features a benzyl group and a trifluoromethoxy substituent, enhancing its lipophilicity and potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of benzylamine with 2-(trifluoromethoxy)benzaldehyde. This reaction can be catalyzed by various agents, including SiO₂-H₃PO₄, under solvent-free conditions .

While the specific mechanism of action for this compound has not been fully elucidated, it is believed to interact with biological targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The trifluoromethoxy group enhances metabolic stability and bioavailability, facilitating interaction with biological membranes.

Anticancer Properties

Compounds with similar structures have been investigated for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data for this compound is limited. The presence of electron-withdrawing groups like trifluoromethoxy is known to enhance biological activity by improving the compound's metabolic stability .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-Benzyl-N-benzylideneamineBenzyl group onlyLacks trifluoromethoxy group; less lipophilic
N-Benzyl-N-[2-fluorobenzylidene]amineContains a fluorobenzyl groupMay exhibit different reactivity due to fluorine
N-benzyl-N-[2-(trichloromethoxy)benzylidene]amineTrichloromethoxy substituentIncreased electron-withdrawing effect compared to trifluoromethoxy

The unique trifluoromethoxy group in this compound significantly alters its electronic properties compared to similar compounds, potentially enhancing its biological activity and stability.

Case Studies and Research Findings

Although specific case studies directly involving this compound are scarce, research on related compounds indicates promising outcomes:

  • Antiparasitic Activity : A study on related benzamide derivatives showed potent activity against Trypanosoma brucei, suggesting that structural analogs could also possess significant antiparasitic properties .
  • Cytotoxicity : Investigations into other benzamide derivatives revealed effective cytotoxicity against various cancer cell lines, indicating that modifications in structure can lead to enhanced therapeutic effects. For example, some derivatives exhibited IC₅₀ values in the low micromolar range against human leukemia and breast cancer cell lines .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 2-(trifluoromethoxy)benzaldehyde with benzylamine using a Pd/NiO catalyst under hydrogen (25°C, 10 hours). Catalyst loading (e.g., 1.1 wt% Pd/NiO) and solvent choice (e.g., dichloromethane) significantly affect yield and purity. Post-reaction purification via filtration and evaporation is typical, with yields exceeding 80% under optimized conditions .
  • Key Parameters : Temperature (room temperature preferred), hydrogen pressure, and catalyst-to-substrate ratio.

Q. What analytical techniques are critical for characterizing this Schiff base?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and trifluoromethoxy group integration (δ ~4.5 ppm for OCF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) verifies molecular ion peaks and isotopic patterns.
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=N (~1640 cm1^{-1}) and C-F (~1250 cm1^{-1}) confirm functional groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The imine bond is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Avoid heating above 40°C, as decomposition occurs via retro-amination. DSC studies indicate exothermic decomposition at elevated temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in catalytic applications?

  • Methodological Answer : The trifluoromethoxy group enhances electrophilicity of the benzylidene moiety, facilitating nucleophilic attacks in cross-coupling reactions. Computational studies (DFT) suggest the CF3_3-O group stabilizes transition states via electron-withdrawing effects. In Pd-catalyzed reactions, the imine acts as a directing group for C–H activation .
  • Experimental Validation : Kinetic isotope effects (KIE) and deuterium labeling can probe rate-determining steps .

Q. How can this compound serve as a ligand in coordination chemistry?

  • Methodological Answer : The imine nitrogen and trifluoromethoxy oxygen act as donor sites for metal coordination. Synthesis of Pt(II) complexes involves reacting the ligand with [Pt(COD)Cl2_2] in CH2 _2Cl2 _2, yielding square-planar geometries (confirmed by X-ray crystallography). P–Pt–N bond angles (~89.8°) indicate moderate distortion .
  • Applications : These complexes catalyze Suzuki-Miyaura couplings and hydrogenation reactions with turnover numbers (TON) >500 .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in antimicrobial assays may arise from solvent effects (DMSO vs. aqueous buffers) or impurity profiles (e.g., residual Pd). Reproduce studies under standardized conditions (CLSI guidelines) and validate purity via HPLC (>98%). Ames testing reveals low mutagenicity (similar to benzyl chloride), but cytotoxicity assays (MTT) should use fresh stock solutions to avoid degradation artifacts .

Q. How does the trifluoromethoxy group influence electronic properties compared to methoxy analogs?

  • Methodological Answer : Cyclic voltammetry (CV) shows a 150 mV anodic shift in oxidation potentials due to the electron-withdrawing CF3_3-O group. UV-Vis spectra (λmax_{\text{max}} ~320 nm) indicate extended conjugation versus methoxy analogs (λmax_{\text{max}} ~290 nm). Hammett constants (σm_m = 0.52) quantify enhanced electrophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-N-[2-(trifluoromethoxy)benzylidene]amine
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